M410 Exhibits 13.6-fold Lower Cytotoxicity than CA-4 in MDA-MB-231 Breast Cancer Cells, Suggesting a Different Therapeutic Window
M410 demonstrated a 50% growth inhibition (GI50) of 111.4±2.2 nM in MDA-MB-231 human breast cancer cells after 72 hours of treatment [1]. In contrast, the parent compound combretastatin A4 (CA-4) exhibits a GI50 of 8.2±0.0 nM in the same cell line, representing a 13.6-fold difference in potency [2].
| Evidence Dimension | Antiproliferative activity (GI50) |
|---|---|
| Target Compound Data | 111.4±2.2 nM |
| Comparator Or Baseline | Combretastatin A4 (CA-4): 8.2±0.0 nM |
| Quantified Difference | 13.6-fold less potent (111.4 nM vs. 8.2 nM) |
| Conditions | MDA-MB-231 human breast cancer cell line, 72-hour MTT assay |
Why This Matters
This significant difference in potency directly impacts dosing strategies and therapeutic index calculations, making M410 a distinct tool for investigating dose-response relationships and potentially offering a wider safety margin in vivo.
- [1] Yang H, et al. M410, a combretastatin A4 analogue, disrupts microtubules and inhibits HIF-1α in human breast cancer cells. Oncol Rep. 2015;34(1):334-340. View Source
- [2] Antiproliferative Activities of New Compounds 7a–7d in a Human Tumor Cell Line (HTCL) Panel. Table 1. PMC6956357. View Source
